molecular formula C21H25ClN2O4S B3569723 N~2~-(3-chloro-4-methoxyphenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide

N~2~-(3-chloro-4-methoxyphenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B3569723
M. Wt: 437.0 g/mol
InChI Key: OBGKPHLENDACNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(3-chloro-4-methoxyphenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide, also known as CMPSG, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of NMDA receptor antagonists and has been found to have neuroprotective effects.

Mechanism of Action

N~2~-(3-chloro-4-methoxyphenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide exerts its neuroprotective effects by acting as an NMDA receptor antagonist. NMDA receptors are involved in various physiological processes, such as learning and memory, and are also implicated in the pathogenesis of various neurological disorders. By blocking NMDA receptors, N~2~-(3-chloro-4-methoxyphenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide inhibits the influx of calcium ions into neurons, which can lead to cell death. N~2~-(3-chloro-4-methoxyphenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide also modulates the activity of various neurotransmitters, such as glutamate and GABA, which play a crucial role in neuronal signaling.
Biochemical and Physiological Effects
N~2~-(3-chloro-4-methoxyphenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and to increase the levels of anti-inflammatory cytokines, such as IL-10. N~2~-(3-chloro-4-methoxyphenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide also modulates the activity of various enzymes, such as nitric oxide synthase and cyclooxygenase, which are involved in the inflammatory response. In addition, N~2~-(3-chloro-4-methoxyphenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide has been shown to improve the blood-brain barrier integrity and to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide.

Advantages and Limitations for Lab Experiments

One of the advantages of using N~2~-(3-chloro-4-methoxyphenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its high potency and selectivity. N~2~-(3-chloro-4-methoxyphenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide has been found to have a high affinity for NMDA receptors and to be selective for the NR2B subunit. This makes it a useful tool for studying the role of NMDA receptors in various physiological and pathological processes. However, one of the limitations of using N~2~-(3-chloro-4-methoxyphenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide is its poor solubility in aqueous solutions. This can make it difficult to administer in vivo and can limit its bioavailability.

Future Directions

There are several future directions for the study of N~2~-(3-chloro-4-methoxyphenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide. One direction is to investigate its potential therapeutic applications in various neurological and inflammatory disorders, such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and rheumatoid arthritis. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo, in order to optimize its dosing and administration. Furthermore, the development of novel analogs of N~2~-(3-chloro-4-methoxyphenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide with improved solubility and bioavailability could lead to the discovery of more potent and selective NMDA receptor antagonists.

Scientific Research Applications

N~2~-(3-chloro-4-methoxyphenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective effects in various experimental models of neurological disorders, such as cerebral ischemia, traumatic brain injury, and spinal cord injury. N~2~-(3-chloro-4-methoxyphenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide has also been shown to have anti-inflammatory effects and to modulate the immune response. These properties make it a promising candidate for the treatment of various neurological and inflammatory disorders.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4S/c1-28-20-13-12-17(14-19(20)22)24(29(26,27)18-10-6-3-7-11-18)15-21(25)23-16-8-4-2-5-9-16/h3,6-7,10-14,16H,2,4-5,8-9,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGKPHLENDACNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)NC2CCCCC2)S(=O)(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[N-(3-Chloro-4-methoxyphenyl)benzenesulfonamido]-N-cyclohexylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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